ethyl 4-(dip-tolylaMino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(dip-tolylaMino)benzoate is an organic compound with the molecular formula C23H23NO2 and a molecular weight of 345.43 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a dip-tolylamino group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(dip-tolylaMino)benzoate typically involves the esterification of 4-(dip-tolylaMino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors equipped with efficient heating and cooling systems. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dip-tolylaMino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Ethyl 4-(dip-tolylaMino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-(dip-tolylaMino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(dip-tolylaMino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-amino benzoate: Similar in structure but lacks the dip-tolylamino group.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a dip-tolylamino group.
Ethyl 4-(diethylamino)benzoate: Contains a diethylamino group instead of a dip-tolylamino group
Uniqueness
The presence of the dip-tolylamino group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
104854-59-3 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
0 |
Synonyms |
ethyl 4-(dip-tolylaMino)benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.